molecular formula C13H12ClNO B1272477 (2-Amino-5-chlorophenyl)(phenyl)methanol CAS No. 7039-50-1

(2-Amino-5-chlorophenyl)(phenyl)methanol

Cat. No.: B1272477
CAS No.: 7039-50-1
M. Wt: 233.69 g/mol
InChI Key: PAHDPXOLONPKTP-UHFFFAOYSA-N
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Description

(2-Amino-5-chlorophenyl)(phenyl)methanol is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Amino-5-chloro-phenyl)-phenyl-methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromatographic Analysis

(2-Amino-5-chloro-phenyl)-phenyl-methanol has been utilized in chromatographic analysis. A study developed methods for the chromatographic separation of related compounds, demonstrating its utility in analytical chemistry for separating and quantifying isomers and related compounds (Dulak, Kovač, & Rapos, 1967).

Organic Synthesis

In organic synthesis, derivatives of (2-Amino-5-chloro-phenyl)-phenyl-methanol have been synthesized using palladium-catalyzed C-H halogenation reactions. This process highlighted the advantages of this approach, such as milder reaction conditions and higher yields, underscoring its significance in chemical synthesis (Sun, Sun, & Rao, 2014).

Chemical Reactivity

The compound's reactivity has been a subject of study, with insights into its behavior in various chemical reactions. For instance, investigations into the synthesis and reactivity of related compounds, like laquinimod, provided a deeper understanding of chemical processes like ketene formation (Jansson et al., 2006).

Metal-Free Reduction

Its role in metal-free reduction processes has also been explored. Research demonstrated that (2-pyridyl)phenyl methanol, a related compound, could act as a hydrogen donor in the reduction of nitro aromatic compounds, emphasizing its potential in green chemistry applications (Giomi, Alfini, & Brandi, 2011).

Antimicrobial Agent Synthesis

Additionally, derivatives of (2-Amino-5-chloro-phenyl)-phenyl-methanol have been synthesized for potential use as antimicrobial agents. These compounds have shown moderate activity against various bacterial and fungal strains, indicating their potential in pharmaceutical research (Sah, Bidawat, Seth, & Gharu, 2014).

Charge-Transfer Molecular Complexes

The compound has also been studied for its ability to form charge-transfer molecular complexes, a key aspect in the development of electronic materials (Mahmoud, Hamed, & Salman, 1988).

Synthetic Route Exploration

Exploring new synthetic routes for related compounds further highlights the compound's importance in facilitating advancements in synthetic chemistry. This includes the development of novel synthesis methods for various heterocyclic compounds (Bohle & Perepichka, 2009).

Mechanism of Action

Target of Action

The primary targets of (2-Amino-5-chlorophenyl)(phenyl)methanol are currently unknown. This compound is a unique chemical provided to early discovery researchers

Biochemical Pathways

It’s known that this compound is an intermediate in the synthesis of plant growth regulators , but the specific pathways and their downstream effects remain to be elucidated.

Pharmacokinetics

It’s known that the compound is insoluble in water but soluble in dichloromethane and ether , which may influence its bioavailability and distribution in the body.

Result of Action

As an intermediate in the synthesis of plant growth regulators

Biochemical Analysis

Biochemical Properties

(2-Amino-5-chloro-phenyl)-phenyl-methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to be involved in the synthesis of benzodiazepines, where it interacts with enzymes like cyclo-propanecarbonyl chloride and triethylamine . These interactions are essential for the formation of benzodiazepines, which are widely used as anxiolytics and sedatives .

Cellular Effects

The effects of (2-Amino-5-chloro-phenyl)-phenyl-methanol on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the synthesis of benzodiazepines, which in turn affects the central nervous system by modulating neurotransmitter activity . This modulation can lead to changes in cellular metabolism and gene expression, ultimately influencing cell function.

Molecular Mechanism

At the molecular level, (2-Amino-5-chloro-phenyl)-phenyl-methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, in the synthesis of benzodiazepines, it acts as a precursor that undergoes several chemical reactions, including acylation and reduction . These reactions are facilitated by enzymes and other biomolecules, resulting in the formation of active benzodiazepine compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Amino-5-chloro-phenyl)-phenyl-methanol change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects are often related to its role in the synthesis of benzodiazepines and its impact on the central nervous system.

Dosage Effects in Animal Models

The effects of (2-Amino-5-chloro-phenyl)-phenyl-methanol vary with different dosages in animal models. At lower doses, it can have therapeutic effects, such as anxiolytic and sedative properties. At higher doses, it can lead to toxic or adverse effects, including respiratory depression and other central nervous system-related issues . These threshold effects are crucial for determining the safe and effective use of the compound in pharmaceutical applications.

Metabolic Pathways

(2-Amino-5-chloro-phenyl)-phenyl-methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active benzodiazepine compounds . These metabolic pathways are essential for the compound’s pharmacological effects, as they determine the formation and activity of the resulting benzodiazepines.

Transport and Distribution

Within cells and tissues, (2-Amino-5-chloro-phenyl)-phenyl-methanol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions are crucial for ensuring that the compound reaches its target sites and exerts its intended effects.

Subcellular Localization

The subcellular localization of (2-Amino-5-chloro-phenyl)-phenyl-methanol is vital for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound is in the right place at the right time to interact with its target biomolecules and exert its effects.

Properties

IUPAC Name

(2-amino-5-chlorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHDPXOLONPKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377842
Record name (2-Amino-5-chloro-phenyl)-phenyl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7039-50-1
Record name (2-Amino-5-chloro-phenyl)-phenyl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chlorobenzhydrol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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